molecular formula C14H12N2O5 B3000494 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid CAS No. 2171780-01-9

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid

Katalognummer: B3000494
CAS-Nummer: 2171780-01-9
Molekulargewicht: 288.259
InChI-Schlüssel: BMBNTSFSFRJPGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid (CAS 2171780-01-9) is a high-purity small molecule compound of significant interest in medicinal chemistry and pharmaceutical research . This chemical features a piperidine-2,6-dione moiety linked to a 1-oxoisoindoline scaffold bearing a carboxylic acid functional group, a structure that is characteristic of cereblon-binding E3 ligase ligands used in targeted protein degradation strategies . The core research value of this compound lies in its role as a versatile chemical intermediate. The presence of the carboxylic acid group allows for further synthetic modification, typically through coupling reactions, to generate a wide array of derivatives. These derivatives are central to the development of novel Proteolysis-Targeting Chimeras (PROTACs) and other bifunctional molecules designed to selectively degrade disease-relevant proteins . Its structural similarity to known immunomodulatory agents also makes it a valuable scaffold for the discovery of new therapeutic compounds with potential anti-inflammatory or anti-cancer activities . Researchers will find this product available with a purity of ≥95% and it requires specific storage conditions to maintain stability; it should be kept in a cool, dark place under an inert atmosphere at room temperature . This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures in humans or animals . Please refer to the Safety Data Sheet (SDS) for detailed handling and hazard information.

Eigenschaften

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-11-4-3-10(12(18)15-11)16-6-8-5-7(14(20)21)1-2-9(8)13(16)19/h1-2,5,10H,3-4,6H2,(H,20,21)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMBNTSFSFRJPGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2171780-01-9
Record name 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biologische Aktivität

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid (CAS No. 2171780-01-9) is a small molecule compound that has garnered attention for its potential biological activities. This compound features a unique combination of functional groups, including a piperidin-3-yl moiety and an isoindoline-5-carboxylic acid structure, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2O5, with a molecular weight of 288.26 g/mol. The presence of the dioxopiperidine group suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.

PropertyValue
Molecular Formula C14H12N2O5
Molecular Weight 288.26 g/mol
CAS Number 2171780-01-9
Purity > 96%

Research indicates that compounds containing the dioxopiperidine structure may exhibit significant biological activities by modulating the activity of various proteins and enzymes. Specifically, studies have shown that derivatives of this compound can reduce levels of tumor necrosis factor-alpha (TNFα), a cytokine involved in systemic inflammation and implicated in various diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Effects

  • Anti-inflammatory Activity : The ability to lower TNFα levels suggests that this compound may possess anti-inflammatory properties. This could make it a candidate for treating conditions characterized by excessive inflammation.
  • Potential Antitumor Effects : Some studies have indicated that similar compounds can inhibit tumor growth by interfering with signaling pathways involved in cell proliferation and survival .
  • Cytotoxicity Studies : In vitro studies have demonstrated varying degrees of cytotoxicity against different cancer cell lines, indicating its potential as an anticancer agent .

Study on TNFα Reduction

In a study involving animal models, the administration of tetrasubstituted derivatives of this compound resulted in a significant reduction in TNFα levels compared to control groups. The study's findings suggest that the compound could modulate immune responses effectively, providing a basis for further investigations into its therapeutic potential .

Cytotoxicity Assessment

A cytotoxicity assessment was conducted on several human cancer cell lines using MTT assays. Results indicated that the compound exhibited selective cytotoxic effects, particularly against breast and colon cancer cells, while showing lower toxicity to normal cells .

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline-5-carboxylic acid is a small molecule drug composed of a piperidin-3-yl group and an isoindoline-5-carboxylic acid group . The combination of these groups creates a drug that can target specific biological processes . The isoindoline-5-carboxylic acid group can improve the drug's solubility and stability, while the piperidin-3-yl group can modulate the activity of certain proteins or enzymes .

Properties

  • CAS Number : 2171780-01-9
  • Molecular Formula : C14H12N2O5C_{14}H_{12}N_2O_5
  • Molecular Weight : 288.26
  • Purity : >96%

Scientific Research Applications

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline derivatives, such as tetrasubstituted 1-oxo-2-(2,6-dioxopiperidin-3-yl)isoindolines, can reduce levels of tumor necrosis factor α (TNFα) in mammals . Excessive or unregulated TNFα production has been implicated in several disease conditions, including endotoxemia, toxic shock syndrome, and arthritis .

  • Reducing TNFα Levels: Substituted 2-(2,6-dioxopiperidin-3-yl)phthalimides and 2-(2,6-dioxopiperidin-3-yl)-1-oxoisoindolines can reduce TNFα levels in mammals .
  • Pharmaceutical compositions: Derivatives can be used in pharmaceutical compositions formulated in unit dosage form for administration to mammals . These compositions can be designed for immediate, sustained, or delayed release of the active ingredient .

Formulations

2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindoline derivatives can be formulated into tablets, capsules, and solutions for different administration routes .

  • Tablets: Tablets containing 50 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline can be prepared by mixing the active ingredient with lactose, talc, magnesium stearate, and starch, then granulating and compressing the mixture . Similarly, tablets containing 100 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrachloroisoindoline can be prepared with a similar process .
  • Capsules: Gelatin dry-filled capsules containing 100 mg of 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetramethoxyisoindoline can be prepared by mixing the active ingredient with sodium lauryl sulfate and microcrystalline cellulose, then adding magnesium stearate before introducing the mixture into gelatin capsules .
  • Solutions: A 0.2% injection or infusion solution can be prepared by dissolving 1-oxo-2-(2,6-dioxopiperidin-3-yl)-4,5,6,7-tetrafluoroisoindoline in water, filtering the solution, and adding a buffer solution .

Vergleich Mit ähnlichen Verbindungen

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-5-carboxylic acid

  • Key Differences : Contains a 1,3-dioxoisoindoline core (vs. 1-oxo) and an additional ketone.
  • Impact : Increased polarity due to the second ketone (C=O) reduces lipophilicity (logP: ~0.8 vs. ~1.2 for the target compound) .
  • Applications: Limited cereblon-binding efficiency in PROTACs due to steric hindrance from the dioxo group .

2-(2,6-Dioxopiperidin-3-yl)-5-hydrazinylisoindoline-1,3-dione

  • Key Differences : Replaces the carboxylic acid with a hydrazine group at position 5.
  • Impact : Hydrazine enhances nucleophilicity but reduces metabolic stability (t₁/₂: ~2 h vs. ~6 h for the target compound) .
  • Applications : Primarily used as an intermediate for functionalized derivatives .

Positional Isomerism

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic acid

  • Key Differences : Carboxylic acid at position 4 (vs. 5).
  • Impact : Disrupted hydrogen bonding with cereblon (binding affinity IC₅₀: >10 μM vs. 0.5 μM for the target compound) .

1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic acid

  • Key Differences : Fluorine at position 6 and a piperidine-4-carboxylic acid substituent.
  • Impact : Fluorine enhances binding via halogen bonding (ΔG: −9.2 kcal/mol vs. −8.5 kcal/mol for the target compound) .
  • Applications : Improved blood-brain barrier penetration in neurological PROTACs .

Substituent Modifications

2-(2,6-Dioxopiperidin-3-yl)-5-ethynylisoindoline-1,3-dione

  • Key Differences : Ethynyl group at position 5 (vs. carboxylic acid).
  • Impact : Increased hydrophobicity (logP: 1.8) enhances membrane permeability (Papp: 12 × 10⁻⁶ cm/s vs. 8 × 10⁻⁶ cm/s for the target compound) .
  • Applications : Click chemistry conjugates in bifunctional degraders .

4-(Aminomethyl)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride

  • Key Differences: Aminomethyl at position 4 and hydrochloride salt.
  • Impact : Improved aqueous solubility (45 mg/mL vs. 5 mg/mL for the target compound) but reduced proteolytic stability .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-5-carboxylic acid, and how can reaction parameters be optimized?

  • Methodology : Synthesis typically involves refluxing precursors like 3-formyl-1H-indole-2-carboxylic acid with aminothiazolones or thioxothiazolidinones in acetic acid, catalyzed by sodium acetate. Key parameters for optimization include:

  • Molar ratios : Use 1.1 equivalents of aldehyde derivatives to drive reaction completion .
  • Reaction duration : Extend reflux to 3–5 hours to enhance yield .
  • Purification : Recrystallize from acetic acid/DMF mixtures to improve crystallinity and purity .

Q. Which analytical techniques are essential for confirming structural identity and purity?

  • Key Techniques :

  • 1H-NMR : Resolve aromatic protons (δ 7.3–8.7 ppm) and carbonyl environments (e.g., isoindoline dioxo groups at δ 170–175 ppm) .
  • Mass spectrometry (MS-ESI) : Confirm molecular ion peaks (e.g., m/z 525 [M+H]⁺) and sodium adducts (m/z 547 [M+Na]⁺) .
  • Recrystallization : Assess purity via melting point consistency and HPLC retention time matching .

Advanced Questions

Q. How can researchers address low yields or side products during scale-up synthesis?

  • Strategies :

  • Byproduct profiling : Use LC-MS/MS to identify impurities (e.g., unreacted aldehydes or dimerization products) .
  • Process control : Gradual heating to 80°C prevents exothermic side reactions. Scavenger resins (e.g., polymer-bound sulfonic acid) trap reactive intermediates .
  • Catalyst screening : Test alternatives to sodium acetate (e.g., pyridinium salts) to improve regioselectivity .

Q. What experimental strategies are recommended for elucidating structure-activity relationships (SAR) of derivatives?

  • Approaches :

  • Substituent modification : Introduce fluorine at the piperidine ring (e.g., 3-fluoropiperidin-4-yl derivatives) to study steric/electronic effects on target binding .
  • Parallel synthesis : Generate analogs via amidation or esterification of the carboxylic acid moiety (e.g., pyrimidine-5-carboxamides) for high-throughput screening .
  • Bioactivity assays : Pair synthetic derivatives with enzymatic assays (e.g., kinase inhibition) or SPR binding studies .

Q. How should contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during characterization?

  • Methodological Solutions :

  • 2D NMR (COSY/HSQC) : Resolve overlapping signals from tautomeric forms or rotamers .
  • Deuterium exchange : Identify labile protons (e.g., NH in piperidinyl groups) by comparing spectra in DMSO-d6 vs. D2O .
  • Crystallography : Validate structures via X-ray diffraction when ambiguous spectral features persist .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.